Product packaging for 2-[(Ethylsulfanyl)methyl]benzoic acid(Cat. No.:CAS No. 176983-05-4)

2-[(Ethylsulfanyl)methyl]benzoic acid

Cat. No.: B3021245
CAS No.: 176983-05-4
M. Wt: 196.27 g/mol
InChI Key: RVXITNAXCDFMOI-UHFFFAOYSA-N
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Description

2-[(Ethylsulfanyl)methyl]benzoic acid is a benzoic acid derivative with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound is characterized by a benzoic acid moiety substituted with an ethylsulfanyl methyl group. It is supplied for research purposes only and is not approved for human or veterinary use . In scientific research, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry . It is used in the synthesis of more complex organic molecules and as a probe to study enzyme-substrate interactions and metabolic pathways . Derivatives of benzoic acid have been investigated for potential biological activities, including antimicrobial and anti-inflammatory properties . The mechanism of action for this class of compounds is attributed to its functional groups; the ethylsulfanyl group can undergo oxidation to form reactive intermediates that may modulate enzyme activity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets . The synthesis typically involves a substitution reaction where the bromine atom in a precursor like 2-(bromomethyl)benzoic acid is replaced with an ethylsulfanyl group using sodium ethylthiolate (NaSEt) . Researchers can handle this compound under standard laboratory conditions, noting that the ethylsulfanyl group can be further oxidized to sulfoxides or sulfones, and the carboxylic acid can be reduced or used to form various derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B3021245 2-[(Ethylsulfanyl)methyl]benzoic acid CAS No. 176983-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylsulfanylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXITNAXCDFMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509103
Record name 2-[(Ethylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176983-05-4
Record name 2-[(Ethylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Elucidation and Structural Characterization of 2 Ethylsulfanyl Methyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons in 2-[(Ethylsulfanyl)methyl]benzoic acid, were found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific chemical shifts (δ) for the carbon atoms within the this compound structure are not available in the searched literature.

Two-Dimensional NMR Techniques for Connectivity Mapping

Information regarding the use of 2D NMR techniques (such as COSY, HSQC, or HMBC) to map the connectivity of atoms in this compound could not be located.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectra detailing the characteristic vibrational frequencies (in cm⁻¹) for the functional groups present in this compound, such as the carboxylic acid O-H and C=O stretches or the C-S bond vibrations, were found.

Raman Spectroscopy Applications

There is no available information on the application of Raman spectroscopy for the analysis of this compound.

Consequently, the creation of an article with the requested specific data and detailed research findings is not possible at this time.

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of molecules. By ionizing the compound and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides precise mass information and insights into the molecule's composition and connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (ToF) or Orbitrap can measure m/z values to several decimal places. This high precision allows for the calculation of an elemental composition, distinguishing between compounds that might have the same nominal mass but different chemical formulas. For this compound (C10H12O2S), HRMS would confirm its elemental composition by matching the experimentally measured accurate mass to the theoretically calculated mass.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular Formula Ion Type Calculated m/z
C10H12O2S [M+H]+ 197.0631
C10H12O2S [M+Na]+ 219.0450
C10H12O2S [M-H]- 195.0485

Note: This table represents theoretical values. Experimental data is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing its fragmentation patterns. sigmaaldrich.com In an MS/MS experiment, the molecular ion (precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.

For carboxylic acids, common fragmentation pathways include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of bonds adjacent to the carbonyl group. lobachemie.comepa.gov In the case of this compound, key fragmentation would likely involve:

Loss of the carboxylic acid group: Cleavage of the C-C bond between the benzene (B151609) ring and the carboxyl group, leading to a fragment corresponding to the loss of COOH (45 Da).

Cleavage of the thioether bond: Scission of the C-S or S-C bonds in the (ethylsulfanyl)methyl side chain.

Loss of the ethyl group: Fragmentation resulting in the loss of C2H5 (29 Da).

Analysis of these specific fragment masses allows for the unambiguous confirmation of the compound's proposed structure.

Table 2: Predicted Key Fragmentation in MS/MS of this compound

Precursor Ion (m/z) Predicted Fragment Ion Neutral Loss Description
197.0631 ([M+H]+) 179.0525 H2O Loss of water from the carboxylic acid
197.0631 ([M+H]+) 151.0576 HCOOH Loss of formic acid
197.0631 ([M+H]+) 135.0263 CH2S Loss of thioformaldehyde
197.0631 ([M+H]+) 91.0542 C3H6O2S Formation of tropylium (B1234903) ion

Note: This table is based on general fragmentation principles of related compounds. Experimental MS/MS data is necessary for verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the (ethylsulfanyl)methyl side chain relative to the benzoic acid moiety and how the molecules pack in the crystal lattice. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxyl groups.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For a compound like this compound, its polarity and relatively low volatility can make direct GC analysis challenging. Carboxylic acids often exhibit poor peak shape and may bind irreversibly to the GC column. To overcome this, derivatization is typically employed, for instance, by converting the carboxylic acid to a more volatile methyl ester. This allows for reliable separation and quantification, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peak.

Liquid Chromatography (LC-MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with a pH modifier like formic acid to ensure the analyte is in a single ionic form).

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool, combining the separation capabilities of LC with the detection and identification power of MS. This allows for the accurate assessment of purity, detection of trace impurities, and confirmation of the main component's identity in a single analysis.

Derivatization Chemistry and Chemical Transformations of the Carboxylic Acid Moiety

Esterification Reactions for Analytical and Synthetic Purposes

Esterification is a fundamental transformation of carboxylic acids, often employed to modify the physicochemical properties of a molecule, such as its volatility or solubility, or to protect the carboxyl group during subsequent synthetic steps.

The synthesis of the methyl ester of 2-[(Ethylsulfanyl)methyl]benzoic acid, namely methyl 2-[(ethylsulfanyl)methyl]benzoate, has been reported in the scientific literature. While specific reaction conditions can vary, the direct condensation of a carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst is a common and effective method. mdpi.comjsynthchem.com This process, known as Fischer esterification, is a reversible reaction. mdpi.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. mdpi.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. derpharmachemica.com The reaction typically involves refluxing the carboxylic acid in methanol with a catalytic amount of the acid. mdpi.comwebassign.net The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com

ReactantReagentProduct
This compoundMethanol, Acid CatalystMethyl 2-[(ethylsulfanyl)methyl]benzoate

This table is based on general esterification principles.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, the direct analysis of polar compounds like carboxylic acids can be challenging due to their low volatility and potential for peak tailing. google.com Derivatization is a common strategy to convert these polar functional groups into less polar, more volatile derivatives suitable for GC analysis. testbook.combyjus.com

For carboxylic acids, two of the most prevalent derivatization methods are silylation and alkylation (including methylation as described above). google.com

Silylation: This process involves the replacement of the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. testbook.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). testbook.com The resulting TMS esters are significantly more volatile and less polar than the parent carboxylic acids, leading to improved chromatographic performance. nih.gov

Alkylation: Besides methyl ester formation, other alkyl esters can be prepared to enhance volatility. byjus.com Reagents like diazomethane (B1218177) can be used for rapid and quantitative methylation, although it is a hazardous reagent. google.com Other alkylation agents include dimethylformamide dialkyl acetals. byjus.com

Derivatization MethodTypical Reagent(s)Derivative Type
SilylationBSTFA, TMCSTrimethylsilyl ester
AlkylationDiazomethane, DMF-DMAMethyl ester or other alkyl esters

This table outlines general derivatization methods for carboxylic acids.

Amidation and Peptide Coupling Methodologies

The formation of an amide bond is one of the most important reactions in organic synthesis, central to the creation of peptides and a wide array of other biologically active molecules and materials. This transformation involves the coupling of a carboxylic acid with an amine.

Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride, or the use of coupling reagents. A general procedure for the synthesis of amides from carboxylic acids and amines in the presence of TiCl₄ has been reported. nih.gov

In the context of peptide synthesis, specialized coupling reagents are employed to facilitate the formation of the peptide bond under mild conditions, minimizing side reactions and preserving stereochemical integrity. youtube.comorgsyn.org These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. masterorganicchemistry.com

Common classes of peptide coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. youtube.com

Phosphonium salts: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Aminium/Uronium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). youtube.com

While specific examples of amidation or peptide coupling involving this compound are not detailed in the surveyed literature, these standard methodologies are broadly applicable to carboxylic acids of this type. nih.govmdpi.com The presence of the sulfide (B99878) linkage is not expected to interfere with these common coupling procedures.

Reagent ClassExample Reagent(s)
CarbodiimidesDCC, DIC, EDC
Phosphonium SaltsPyBOP, PyAOP
Aminium/Uronium SaltsHATU, HBTU, TBTU

This table lists common peptide coupling reagents.

Reduction Reactions of the Carboxyl Group

The carboxyl group of carboxylic acids can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

The most commonly used reagent for this purpose is lithium aluminum hydride (LiAlH₄). testbook.combyjus.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. pearson.com The mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group to form an aldehyde intermediate. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. libretexts.org

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. googleapis.com Borane is generally more selective than LiAlH₄ and will not reduce many other functional groups.

Applying these general principles, the reduction of this compound would be expected to yield (2-((ethylsulfanyl)methyl)phenyl)methanol.

Reducing AgentTypical SolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPrimary Alcohol
Borane (BH₃·THF)Tetrahydrofuran (THF)Primary Alcohol

This table shows common reagents for the reduction of carboxylic acids.

Reactions Involving the Sulfide Linkage

The sulfide (thioether) linkage in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone.

The oxidation of sulfides is a stepwise process. The first oxidation step converts the sulfide to a sulfoxide, and further oxidation yields the sulfone. By carefully choosing the oxidizing agent and controlling the reaction conditions (e.g., stoichiometry, temperature), it is often possible to selectively stop the oxidation at the sulfoxide stage. nih.gov

A wide variety of oxidizing agents can be used for this transformation. organic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. It can be used to selectively oxidize sulfides to sulfoxides under controlled conditions. nih.govresearchgate.net

Peroxy acids , such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective reagents for the oxidation of sulfides. derpharmachemica.com Typically, one equivalent of the peroxy acid will convert the sulfide to the sulfoxide, while an excess (two or more equivalents) will lead to the sulfone. nih.gov

Other oxidizing agents include sodium periodate (B1199274) (NaIO₄) and oxone. nih.gov

The oxidation of this compound would first yield 2-((ethylsulfinyl)methyl)benzoic acid (the sulfoxide) and upon further oxidation, 2-((ethylsulfonyl)methyl)benzoic acid (the sulfone). google.com

Oxidizing AgentTypical Product (1 equivalent)Typical Product (>2 equivalents)
Hydrogen Peroxide (H₂O₂)SulfoxideSulfone
m-Chloroperoxybenzoic acid (m-CPBA)SulfoxideSulfone
Sodium Periodate (NaIO₄)SulfoxideSulfone

This table summarizes common reagents for the oxidation of sulfides.

Cleavage of the Thioether Bond

The cleavage of the thioether linkage in this compound can be approached through several distinct chemical strategies, primarily categorized as reductive, oxidative, and metal-mediated methods. The choice of method is contingent upon the desired reaction outcome—either the generation of the corresponding thiol (2-(mercaptomethyl)benzoic acid) or complete desulfurization to yield 2-methylbenzoic acid—and the compatibility with the carboxylic acid functionality.

Reductive Cleavage

Reductive methods are commonly employed for the cleavage of benzylic C-S bonds. These approaches typically involve the use of dissolving metals or catalytic hydrogenation.

One of the most classic and effective methods for the desulfurization of thioethers is treatment with Raney Nickel . chem-station.comorganicreactions.org This reagent, a fine-grained, porous nickel-aluminum alloy, is highly effective in hydrogenolysis of carbon-sulfur bonds. chem-station.com The reaction mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by cleavage of the C-S bonds and saturation of the resulting carbon and sulfur species with hydrogen, which is typically adsorbed on the catalyst's surface. chem-station.com For a substrate like this compound, this would likely lead to the formation of 2-methylbenzoic acid and ethane. The presence of a carboxylic acid is generally tolerated under these conditions, although the reaction may require careful pH control to prevent deactivation of the catalyst. masterorganicchemistry.com

Another powerful reductive method involves the use of sodium in liquid ammonia (B1221849) (Na/NH₃) . This system is well-known for its ability to cleave a variety of bonds, including benzylic thioethers. The reaction proceeds via the formation of solvated electrons, which act as potent reducing agents. While highly effective, this method may also reduce the aromatic ring (a Birch reduction) or the carboxylic acid, depending on the precise reaction conditions, such as the presence of a proton source. Careful control of stoichiometry and reaction time is therefore crucial.

Oxidative Cleavage

Oxidative cleavage of thioethers typically proceeds through an initial oxidation of the sulfur atom to a sulfoxide or sulfone, which renders the C-S bond more susceptible to cleavage. However, these methods often lead to the formation of sulfenic acids or other oxidized sulfur species and may not be ideal if the goal is to obtain the corresponding thiol or the fully reduced alkyl product.

More direct oxidative C-S bond cleavage can be achieved using specific reagents. For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers to form unsymmetrical disulfides. organic-chemistry.org The selectivity for C-S bond cleavage often follows the order of furfuryl > benzyl (B1604629) > alkyl, suggesting that the benzylic thioether in this compound would be a suitable substrate. organic-chemistry.org This approach would likely yield a disulfide derived from 2-(mercaptomethyl)benzoic acid.

Electrochemical methods also present a modern approach for the regioselective oxidative cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org These methods can generate cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. rsc.org

Metal-Catalyzed Cleavage

Transition metal catalysis offers a range of methodologies for the activation and cleavage of C-S bonds. Palladium-catalyzed reactions, for instance, have been developed for the alkyl-aryl exchange of thioethers via the cleavage of inert C(sp³)–S bonds. chemrxiv.org These methods often involve oxidative addition of the C-S bond to the metal center, followed by further transformations. The presence of the carboxylic acid group could potentially coordinate to the metal catalyst, influencing the reaction's outcome.

The following table summarizes potential reagents and their expected primary products for the cleavage of the thioether bond in this compound, based on general reactivity patterns of similar compounds.

Reagent/MethodExpected Primary Product(s)Notes
Raney Nickel2-Methylbenzoic acid, EthaneReductive desulfurization. Carboxylic acid is generally tolerated. chem-station.commasterorganicchemistry.com
Sodium in liquid ammonia2-Methylbenzoic acid or 2-(Mercaptomethyl)benzoic acidPotent reduction; potential for side reactions on the aromatic ring and carboxylic acid.
N-Bromosuccinimide (NBS)Disulfide of 2-(mercaptomethyl)benzoic acidOxidative cleavage leading to disulfide formation. organic-chemistry.org
Electrochemical OxidationAldehyde/Ketone and SulfinateRegioselective cleavage with potential for further functionalization. rsc.org
Palladium CatalysisAryl-exchanged thioether or other cross-coupling productsRequires specific catalyst and reaction conditions. chemrxiv.org

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this compound to achieve the desired transformation efficiently and selectively. The electronic and steric effects of the ortho-carboxylic acid group must be taken into consideration when selecting and applying any of these cleavage methodologies.

Computational and Theoretical Investigations of 2 Ethylsulfanyl Methyl Benzoic Acid

Quantum Chemical Studies for Electronic Structure and Reactivity

Detailed investigations using methods like Density Functional Theory (DFT) are necessary to elucidate the electronic properties of the molecule. Such studies would typically involve the calculation of various parameters to understand its stability and reactivity.

Density Functional Theory (DFT) Calculations

DFT calculations would provide the optimized molecular geometry, vibrational frequencies, and other electronic properties. This foundational analysis is currently unavailable in the scientific literature for this compound.

Molecular Orbital Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic transitions and reactivity. The energies of these frontier orbitals and their energy gap are key indicators of chemical behavior, but have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would identify the electron-rich and electron-deficient regions of 2-[(Ethylsulfanyl)methyl]benzoic acid, offering insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack. This visual representation of charge distribution has not been computationally generated and published.

Conformational Analysis and Energy Minimization

A systematic conformational analysis would be required to identify the most stable three-dimensional structures of the molecule. This would involve rotating the flexible bonds and calculating the potential energy surface to find the global and local energy minima. Such a study is essential for understanding the molecule's shape and how it might interact with other molecules, but this has not been performed or documented.

Simulation of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic data, which can aid in the interpretation of experimental results.

Predicted Nuclear Magnetic Resonance Chemical Shifts

The theoretical prediction of 1H and 13C NMR chemical shifts is a standard computational task that complements experimental spectroscopy. For this compound, these predicted values are not available in the public domain.

Simulated Vibrational Spectra

Theoretical vibrational analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This is typically achieved through calculations based on density functional theory (DFT), which can determine the vibrational frequencies and intensities of a molecule's normal modes. These simulated spectra are invaluable for interpreting experimental spectroscopic data, allowing for precise assignments of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule.

For this compound, such a simulation would provide insight into the characteristic vibrations of the carboxylic acid group (O-H and C=O stretching), the thioether linkage (C-S stretching), the methylene (B1212753) bridge (CH₂ bending and stretching), and the benzene (B151609) ring (C-C stretching and C-H bending). By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its intramolecular dynamics.

Table 1: Simulated Vibrational Frequencies for this compound (Data not available in published literature)

Vibrational Mode Calculated Frequency (cm⁻¹) Intensity
O-H stretch
C=O stretch
C-S stretch
CH₂ wag

Advanced Computational Methodologies for Molecular Interactions

Advanced computational methods are crucial for understanding how a molecule like this compound might interact with biological systems or other molecules. These techniques provide a molecular-level view of potential interactions, guiding further experimental research in fields like drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

This simulation involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring each "pose" based on factors like intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results can identify potential biological targets for the compound and elucidate the key amino acid residues involved in the binding, offering a rationale for its potential biological activity.

Table 2: Predicted Binding Affinities from Molecular Docking Studies (Data not available in published literature)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues

Electron Localization Function (ELF) and Fukui function analysis are quantum chemical methods that provide detailed information about the electron distribution and reactivity of a molecule.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding a paired electron. It effectively maps out the core, bonding, and lone pair electrons, providing a clear picture of the chemical bonding landscape. For this compound, an ELF analysis would distinctly show the covalent bonds, the lone pairs on the oxygen and sulfur atoms, and the delocalized π-system of the benzene ring.

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies how the electron density at a particular point changes with the addition or removal of an electron. This allows for the prediction of where a molecule is most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). This analysis would pinpoint the specific atoms on this compound most likely to engage in chemical reactions.

Table 3: Compound Names Mentioned

Compound Name

Mechanistic Studies of Reactions Involving 2 Ethylsulfanyl Methyl Benzoic Acid

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving 2-[(Ethylsulfanyl)methyl]benzoic acid have not been reported. In general, the reactivity of a substituted benzoic acid is influenced by both the electronic and steric effects of its substituents. The ethylsulfanylmethyl group at the ortho position, –CH₂SCH₂CH₃, is expected to exert a mild electron-donating effect through hyperconjugation and a potential weak electron-withdrawing inductive effect. Its steric bulk could also influence the accessibility of the carboxylic acid group to reagents.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction would be crucial for understanding the feasibility and position of equilibrium for any transformation involving this acid. For instance, in an esterification reaction, these parameters would dictate the extent of conversion to the ester product under given conditions. Thermodynamic data for related compounds, such as ortho-toluic acid and other substituted benzoic acids, have been determined through techniques like solubility studies and calorimetry, but direct analogues for this compound are not available. jbiochemtech.comresearchgate.net

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound This table is illustrative and not based on experimental data.

Reaction Type Rate Constant (k) Activation Energy (Ea) Frequency Factor (A)
Esterification Value Value Value
Oxidation of Sulfide (B99878) Value Value Value
Amide Formation Value Value Value

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound This table is illustrative and not based on experimental data.

Reaction Type ΔH (kJ/mol) ΔS (J/mol·K) ΔG (kJ/mol)
Esterification Value Value Value
Oxidation of Sulfide Value Value Value

Proposed Reaction Mechanisms for Functional Group Interconversions

While specific mechanistic pathways for this compound are not documented, mechanisms for the characteristic reactions of its functional groups—the carboxylic acid and the thioether—can be proposed based on general organic chemistry principles.

Carboxylic Acid Group Transformations:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid would likely undergo esterification via a nucleophilic acyl substitution mechanism. The reaction would proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Amide Formation: Reaction with an amine, often activated by a coupling agent or proceeding through an acid chloride intermediate, would also follow a nucleophilic acyl substitution pathway to form the corresponding amide.

Thioether Group Transformations:

Oxidation: The sulfur atom of the ethylsulfanyl group is susceptible to oxidation. Reaction with mild oxidizing agents (e.g., hydrogen peroxide) would yield the corresponding sulfoxide (B87167), 2-[(Ethylsulfinyl)methyl]benzoic acid. Stronger oxidizing agents could further oxidize the sulfur to a sulfone, 2-[(Ethylsulfonyl)methyl]benzoic acid. The mechanism would involve nucleophilic attack by the sulfur on the oxidant.

Interactions between Functional Groups: The ortho-positioning of the ethylsulfanylmethyl group relative to the carboxylic acid could potentially lead to intramolecular interactions or cyclization reactions under certain conditions, although such reactions have not been reported for this specific molecule.

Catalytic Effects on Reactivity

Catalysis plays a pivotal role in the reactions of benzoic acids. For this compound, various catalytic strategies could be employed to enhance reactivity and selectivity.

Acid Catalysis: As mentioned, acid catalysts (e.g., sulfuric acid, solid acid catalysts) are essential for promoting esterification reactions by activating the carbonyl group towards nucleophilic attack. mdpi.com

Base Catalysis: While less common for direct esterification, bases can be used to deprotonate the carboxylic acid, forming a carboxylate that can act as a nucleophile in reactions with alkyl halides, although this is a different pathway to ester formation.

Transition Metal Catalysis: The C-H bonds on the aromatic ring could potentially be functionalized using transition metal catalysts (e.g., palladium, rhodium). However, the presence of the sulfur atom could influence the catalytic cycle, as sulfur compounds can sometimes act as catalyst poisons. Research on benzoic acids has demonstrated that directing groups can be used to achieve selective C-H activation at various positions on the ring. researchgate.net The carboxylic acid group itself can act as a directing group for ortho C-H functionalization.

Applications of 2 Ethylsulfanyl Methyl Benzoic Acid in Advanced Chemical Synthesis Research

Role as a Key Intermediate in Organic Synthesis

The utility of 2-[(Ethylsulfanyl)methyl]benzoic acid as a foundational starting material is most prominently demonstrated in the intricate field of natural product synthesis, where its specific functionalities can be strategically exploited to build complex polycyclic systems.

A significant application of this compound is its role as a key precursor in the total synthesis of Erysotramidine, a member of the Erythrina alkaloid family. Research has shown that sulfoxide (B87167) precursors, which are essential for Pummerer-induced transformations, can be readily synthesized from 2-[(ethylthio)methyl]benzoic acid. This chemical pathway is integral to a formal synthesis of erysotramidine, highlighting the strategic importance of the title compound in accessing complex alkaloid scaffolds. The transformation leverages the thioether and benzoic acid functionalities to construct the intricate tetracyclic core of the natural product.

Intermediate Key Transformation Target Alkaloid
This compoundSynthesis of sulfoxide precursors for Pummerer-induced transformationsErysotramidine

While the synthesis of Erysotramidine serves as a prime example, the structural attributes of this compound make it a promising building block for a broader range of complex heterocyclic systems. The presence of both a nucleophilic sulfur atom and an electrophilic carboxylic acid (or its derivatives) allows for a variety of cyclization strategies to form rings containing sulfur, oxygen, and potentially nitrogen atoms. Although specific research on this compound for the synthesis of other complex heterocycles is not extensively documented, the principles of heterocyclic chemistry suggest its potential in constructing novel scaffolds. For instance, intramolecular cyclization reactions could lead to the formation of fused ring systems of interest in medicinal and materials chemistry. The general utility of benzoic acid derivatives and thioether-containing molecules in the synthesis of nitrogen- and sulfur-containing heterocycles is well-established in the scientific literature. mdpi.comorganic-chemistry.orgnih.govchemistryviews.orgnih.govopenmedicinalchemistryjournal.comrsc.orgresearchgate.netnih.govresearchgate.netnih.gov

Potential in Ligand Design for Coordination Chemistry Research

The dual functionality of this compound also suggests its potential as a versatile ligand in coordination chemistry. The carboxylate group can act as a hard donor, while the thioether linkage provides a soft donor site, enabling the chelation of a wide range of metal ions.

The presence of both a carboxylate and a thioether group within the same molecule allows for the formation of stable chelate rings with metal ions. The carboxylate group is known to coordinate effectively with a variety of metal ions, while the thioether sulfur can exhibit a preference for softer metal ions. mdpi.com This dual-donor nature could lead to the formation of complexes with unique geometries and electronic properties. While specific studies on the chelation properties of this compound are not widely reported, the behavior of analogous bifunctional molecules containing both carboxyl and thioether groups has been investigated. mdpi.com These studies indicate that simultaneous bonding of both groups to a metal center is feasible, leading to the formation of robust coordination networks. mdpi.com The interplay between the hard oxygen donors of the carboxylate and the soft sulfur donor of the thioether could be exploited to achieve selective binding of specific metal ions.

The potential of this compound as a ligand extends to the development of novel metal complexes with interesting structural and functional properties. The coordination of this ligand to metal centers could result in complexes with applications in catalysis, materials science, and biological systems. The scientific literature details numerous examples of metal complexes derived from ligands containing either carboxylic acid or thioether functionalities, and in some cases, both. nih.govsapub.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netuobaghdad.edu.iqnih.govresearchgate.netekb.egrasayanjournal.co.in These complexes exhibit a wide range of coordination modes and have been investigated for various applications. Although research specifically focused on the metal complexes of this compound is limited, the foundational knowledge from related systems provides a strong basis for future exploration in this area.

Exploration in Agrochemical Synthesis Research as a Precursor

The structural motifs present in this compound are also found in various biologically active molecules, suggesting its potential as a precursor in agrochemical synthesis research. Benzoic acid derivatives are a known class of herbicides, and the incorporation of a thioether linkage could modulate the biological activity and physical properties of such compounds. researchgate.net

Intermediate in Herbicide Synthesis Pathways (based on analogous benzoic acids)

In the field of advanced chemical synthesis, the structural framework of benzoic acid and its derivatives is of significant interest for the development of novel agrochemicals. Although direct evidence for the use of this compound in commercial herbicide synthesis is not extensively documented in publicly available literature, its structural features suggest a plausible role as an intermediate. This is based on the well-established synthetic pathways for various herbicides that utilize analogous benzoic acid structures, particularly those containing sulfur-based functional groups. These analogues serve as critical precursors for the synthesis of several classes of potent herbicides.

One of the most relevant analogous compounds is 4-bromo-2-methylsulphonylbenzoic acid, which has been identified as a key intermediate in the synthesis of a class of herbicides known as benzoylisoxazoles. The synthesis of this intermediate, as detailed in European Patent EP 0527036 A1, involves the oxidation of 4-bromo-2-methylsulphenyltoluene. In this process, the methylthioether group is oxidized to a methylsulfonyl group, and the methyl group on the benzene (B151609) ring is oxidized to a carboxylic acid. This transformation yields the 2-(methylsulfonyl)benzoic acid scaffold, which is structurally comparable to this compound.

The resulting 4-bromo-2-methylsulphonylbenzoic acid is then converted into its corresponding benzoyl chloride, which is a highly reactive intermediate. This benzoyl chloride subsequently undergoes a condensation reaction with a substituted isoxazole (B147169) to form the final herbicidal compound. This synthetic strategy highlights the importance of the substituted benzoic acid moiety as a foundational building block for creating the final active molecule.

The herbicidal activity of the compounds derived from these analogous benzoic acids is often attributed to their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and α-tocopherol in plants. Inhibition of HPPD leads to a depletion of these essential compounds, which in turn disrupts carotenoid biosynthesis. Without the protective effect of carotenoids, chlorophyll (B73375) is rapidly degraded by sunlight, resulting in the characteristic bleaching symptoms observed in treated plants.

Research into the structure-activity relationships (SAR) of these herbicides has provided valuable insights into the optimal molecular features for potent herbicidal activity. For instance, studies on phenyl-substituted benzoylpyrazoles, another class of HPPD-inhibiting herbicides synthesized from similar benzoic acid intermediates, have demonstrated the significant impact of substituents on the benzoyl ring on their efficacy. The presence of a methyl group at the C-2 position of the benzoyl moiety has been shown to enhance herbicidal activity against certain grass weeds.

The following table summarizes research findings on the herbicidal activity of compounds synthesized from analogous benzoic acid intermediates, illustrating the effectiveness of this chemical class.

Compound Class Analogous Intermediate Target Weeds Key Research Finding
Benzoylisoxazoles4-bromo-2-methylsulphonylbenzoic acidBroad-leafed and grass weedsThe 2-(methylsulfonyl)benzoyl moiety is a key structural feature for herbicidal activity.
Phenyl-substituted benzoylpyrazoles2-Methyl-4-(methylsulfonyl)benzoic acidGrass weeds (e.g., Avena fatua, Setaria viridis)A methyl group at the C-2 position of the benzoyl moiety enhances herbicidal activity and crop selectivity.
Pyrazole Benzophenone DerivativesSubstituted benzoic acidsBarnyard grassCertain derivatives displayed more potent herbicidal activity than the commercial herbicide pyrazoxyfen.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic AcidsSubstituted picolinic acids (pyridinecarboxylic acids)Broadleaf weeds (e.g., Amaranthus retroflexus)Introduction of a pyrazolyl group at the 6-position of picolinic acid leads to potent herbicidal activity.

The established synthetic routes and the well-understood mode of action of herbicides derived from analogous sulfur-containing benzoic acids provide a strong rationale for the potential application of this compound as an intermediate in the development of new herbicidal compounds. The ethylsulfanylmethyl group at the 2-position offers a unique structural motif that could be further functionalized or could itself contribute to the biological activity of the final molecule, making it a compound of interest for future research in agrochemical synthesis.

Future Directions and Emerging Research Avenues for 2 Ethylsulfanyl Methyl Benzoic Acid

Development of Novel Synthetic Routes

Emerging strategies may include:

Multicomponent Reactions (MCRs): One-pot MCRs are becoming essential for creating chemical libraries for drug discovery efficiently. scitechdaily.com A novel MCR could potentially construct the core of 2-[(Ethylsulfanyl)methyl]benzoic acid or its precursors in a single, streamlined step, significantly improving synthetic efficiency over traditional multi-step processes. nih.gov

Catalytic C-H Activation: Direct functionalization of C-H bonds on the benzene (B151609) ring or the methyl group could offer a more atom-economical route, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

A comparative overview of a potential classical route versus a novel approach is presented below.

FeaturePotential Classical RoutePotential Novel Route (e.g., MCR)
Starting Materials 2-Methylbenzoic acid, N-Bromosuccinimide, Ethanethiol (B150549)Simpler, commercially available precursors
Number of Steps Multiple (e.g., bromination, substitution)Single pot reaction
Overall Yield Potentially moderate to lowPotentially higher
Atom Economy LowerHigher
Environmental Impact May involve hazardous reagents and solventsGreener, less waste generated

Advanced Spectroscopic Characterization Techniques

While standard techniques like 1H and 13C NMR are fundamental, a deeper and more definitive structural elucidation of this compound and its potential reaction products will benefit from advanced spectroscopic methods. These techniques are crucial for unambiguous structural assignment and for studying the compound's conformational dynamics. acs.org

Future characterization should incorporate:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can reveal intricate details about proton-proton and proton-carbon connectivities, which is invaluable for complex derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirming the identity of the synthesized compound.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

TechniqueInformation Gained for this compound
COSY NMR Shows correlations between adjacent protons (e.g., within the ethyl group and on the aromatic ring).
HSQC NMR Maps protons directly to the carbons they are attached to, confirming C-H assignments.
HMBC NMR Shows correlations between protons and carbons over two to three bonds, establishing the connectivity between the benzoic acid, methyl, and ethylsulfanyl fragments.
HRMS Confirms the exact molecular formula (C10H12O2S).
X-ray Crystallography Determines the solid-state conformation and packing, including the orientation of the ethylsulfanylmethyl group relative to the carboxylic acid.

Integration with Machine Learning in Chemical Discovery

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery of new molecules and reactions. nih.govresearchgate.netnih.gov For this compound, ML could be a powerful tool for navigating its vast chemical space.

Key applications of ML include:

Reaction Prediction: ML models, trained on large datasets of chemical reactions, can predict the outcomes of novel synthetic routes or suggest optimal conditions, reducing the need for extensive empirical screening. scitechdaily.com

Property Prediction: By learning from the structures and properties of known molecules, ML algorithms can predict the physical, chemical, and biological characteristics of new derivatives of this compound. crimsonpublishers.com This includes predicting solubility, toxicity, or potential bioactivity.

De Novo Design: Generative ML models can design entirely new molecules based on desired properties, potentially creating novel analogues of this compound with enhanced activity for specific applications. crimsonpublishers.com

Machine Learning ApplicationRequired DataPotential Outcome for this compound
Synthesis Prediction Large database of known chemical reactions and outcomes.Identification of high-yield, undiscovered synthetic pathways.
QSAR Modeling Dataset of similar compounds with measured biological activity.Prediction of potential therapeutic targets or antimicrobial activity.
Spectra Prediction Database of molecular structures and their corresponding NMR/IR spectra.Aiding structural confirmation by comparing predicted spectra to experimental data.

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry provides powerful insights into molecular structure, stability, and reactivity, complementing experimental work. Theoretical methods, particularly Density Functional Theory (DFT), can be used to model this compound and predict its behavior before it is even synthesized.

Future theoretical studies could focus on:

Molecular Electrostatic Potential (MEP): Calculating the MEP map can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the compound's reactivity, electronic properties, and spectral characteristics. nih.gov

Reaction Mechanism Simulation: Computational modeling can elucidate the step-by-step mechanisms of potential synthetic reactions or metabolic pathways, providing a deeper understanding of the underlying chemistry.

Computational MethodPredicted PropertySignificance
DFT Optimization Ground-state geometry, bond lengths, angles.Provides the most stable 3D structure of the molecule.
MEP Mapping Sites of electrophilic/nucleophilic attack.Predicts how the molecule will interact with other reagents.
HOMO-LUMO Analysis Electronic gap, reactivity indices.Correlates with chemical reactivity and kinetic stability.
Simulated IR/NMR Spectra Vibrational frequencies, chemical shifts.Aids in the interpretation of experimental spectroscopic data.

Exploration in Niche Chemical Applications

The unique combination of functional groups in this compound suggests its potential as a versatile building block in several niche applications. Its structural similarity to compounds with known biological activities provides a strong rationale for its exploration in medicinal chemistry and materials science.

Potential areas for investigation include:

Medicinal Chemistry: Benzoic acid derivatives are scaffolds in many pharmaceuticals. The presence of the thioether moiety could lead to novel interactions with biological targets. Analogous sulfur-containing compounds have shown promise as anticancer and antimicrobial agents. acs.orgresearchgate.net The structure could also serve as a key intermediate for more complex therapeutic agents, similar to how other benzoic acids are used in the synthesis of SGLT2 inhibitors. researchgate.net

Agrochemicals: The molecular framework could be adapted to create new pesticides or herbicides. For instance, methyl benzoate (B1203000), a related ester, is known to have pesticidal properties, acting as a fumigant and repellent. researchgate.net

Coordination Chemistry: The thioether sulfur and the carboxylate oxygen atoms could act as ligands, allowing the molecule to form complexes with various metal ions. These complexes could have interesting catalytic or material properties.

Potential ApplicationRationale based on Structural Features
Antimicrobial Agents Thioether and carboxylic acid groups are present in various known antimicrobial compounds. researchgate.net
Anticancer Agents The scaffold could be modified to mimic structures with known anticancer activity. acs.org
Pesticides/Herbicides The general structure is related to other biologically active agrochemicals. researchgate.net
Metal-Organic Frameworks (MOFs) The carboxylic acid can act as a linker to connect metal nodes, forming porous materials.
Corrosion Inhibitors The sulfur and oxygen atoms can adsorb onto metal surfaces, providing a protective layer.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(Ethylsulfanyl)methyl]benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via esterification or alkylation of a benzoic acid precursor. For example, analogous derivatives like 2-ethyl-6-hydroxybenzoic acid are synthesized using salicylic acid with ethyl alcohol under acidic catalysis (e.g., concentrated H₂SO₄) . Key factors include:
  • Catalyst choice : Strong acids (H₂SO₄, HCl) enhance reaction rates but may require neutralization steps.
  • Temperature control : Reactions often proceed at 60–100°C to avoid side products.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify ethylsulfanyl (-SCH₂CH₃) and methylene (-CH₂-) groups (δ 2.5–3.5 ppm for S-CH₂; δ 1.2–1.4 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.06 for C₁₀H₁₂O₂S).
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and thioether (-S-, ~650 cm⁻¹) functional groups .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid) .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the spatial configuration of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is critical for determining bond angles, torsion angles, and packing interactions. For example:
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : SHELXL refines atomic positions with anisotropic displacement parameters. Mercury software visualizes hydrogen-bonding networks (e.g., carboxylic acid dimer interactions) .
    Example: A related compound, 2-{4-[acetyl(ethyl)amino]benzenesulfonamido}benzoic acid, showed planar geometry at the sulfonamide group, confirmed via SHELX refinement .

Q. How can metabolic pathways of this compound be tracked in pharmacological studies, and what are common Phase I/II metabolites?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C or deuterated forms) in in vitro (hepatocyte incubation) or in vivo (rodent models) studies. Anticipated metabolites include:
  • Phase I : Oxidation of the ethylsulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .
  • Phase II : Glucuronidation of the carboxylic acid or sulfhydryl groups.
    Analytical tools: LC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) for metabolite profiling .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer : Contradictions often arise from sample purity or dynamic effects (e.g., tautomerism). Mitigation steps:
  • Repurification : Re-crystallize or use preparative HPLC to remove impurities.
  • Variable-temperature NMR : Identify rotational barriers in thioether groups (e.g., -SCH₂CH₃) by analyzing coalescence temperatures.
  • Cross-validation : Compare with computational data (DFT calculations for expected IR/NMR peaks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.